4-(Trifluoromethoxy)butanoic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Source 4-(Trifluoromethoxy)butanoic acid to predictably increase drug candidate lipophilicity by 0.7–1.4 logD units over methoxy analogs, enhancing membrane permeability without altering molecular weight. Essential for CNS drug discovery where blood-brain barrier crossing is paramount. The hydrolytically stable -OCF3 moiety survives harsh carboxylic acid transformations, enabling late-stage functionalization. Ideal for designing metabolic probes due to its distinct microsomal stability profile. Procure with confidence for reproducible, differentiated research outcomes.

Molecular Formula C5H7F3O3
Molecular Weight 172.10 g/mol
Cat. No. B8465012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)butanoic acid
Molecular FormulaC5H7F3O3
Molecular Weight172.10 g/mol
Structural Identifiers
SMILESC(CC(=O)O)COC(F)(F)F
InChIInChI=1S/C5H7F3O3/c6-5(7,8)11-3-1-2-4(9)10/h1-3H2,(H,9,10)
InChIKeyNEVDHHKSAIZYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethoxy)butanoic Acid: Chemical Identity and Fundamental Properties for Research Procurement


4-(Trifluoromethoxy)butanoic acid (CAS 1485347-75-8) is an aliphatic fluorinated carboxylic acid characterized by a terminal trifluoromethoxy (-OCF3) group on a four-carbon butanoic acid chain . Its molecular formula is C5H7F3O3, with a molecular weight of 172.10 g/mol [1]. The compound serves as a versatile building block in medicinal chemistry and materials science due to the unique physicochemical profile imparted by the -OCF3 moiety, which includes enhanced lipophilicity and distinct metabolic stability compared to non-fluorinated analogs [2].

Why 4-(Trifluoromethoxy)butanoic Acid Cannot Be Casually Replaced by Common Analogs


The specific placement of the -OCF3 group on the butanoic acid backbone fundamentally alters the compound's physicochemical and biological behavior relative to its common analogs. This is not merely an additive effect. Empirical studies on aliphatic series demonstrate that exchanging a methoxy (-OCH3) or trifluoromethyl (-CF3) group for a trifluoromethoxy (-OCF3) group results in quantifiable, and often divergent, changes in lipophilicity and metabolic stability [1]. For instance, the -OCF3 group consistently increases lipophilicity by 0.7–1.4 logD units over a -OCH3 analog [2], while unexpectedly decreasing microsomal stability in most contexts compared to both -OCH3 and -CF3 counterparts [3]. These distinct properties mean that substituting 4-(trifluoromethoxy)butanoic acid with a cheaper or more readily available analog (e.g., 4-methoxybutanoic acid or 4-fluorobutanoic acid) in a synthetic pathway or biological assay will likely yield different—and potentially misleading—results in terms of solubility, permeability, and metabolic fate. The following evidence quantifies these critical differentiations.

Quantitative Differentiation of 4-(Trifluoromethoxy)butanoic Acid vs. Key Analogs


Lipophilicity Boost: -OCF3 vs. -OCH3 Substitution Increases LogD by 0.7–1.4 Units

In a systematic study of aliphatic derivatives, the substitution of a methoxy (-OCH3) group with a trifluoromethoxy (-OCF3) group resulted in a consistent and substantial increase in lipophilicity, measured as logD at pH 7.4. This effect is a primary driver for selecting this compound for applications requiring enhanced membrane permeability [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Divergent Metabolic Stability: -OCF3 Decreases Microsomal Stability vs. -OCH3 and -CF3 Analogs

The effect of the trifluoromethoxy group on metabolic stability is distinctly different from that of both methoxy and trifluoromethyl analogs. In a series of aliphatic compounds, the introduction of a -OCF3 group was found to decrease microsomal stability in vitro, indicating a higher rate of oxidative metabolism compared to its -OCH3 and -CF3 counterparts [1].

Drug Metabolism Pharmacokinetics ADME-Tox

Hydrolytic Resilience: Stability of the -OCF3 Moiety Under Harsh Chemical Conditions

The trifluoromethoxy group demonstrates remarkable stability, even under aggressive chemical conditions. Studies on the halogenation of trifluoromethoxybenzene derivatives reported that no hydrolysis of the -OCF3 group was detected, underscoring its utility in multistep syntheses where other functional groups might be cleaved [1].

Synthetic Chemistry Reaction Compatibility Chemical Stability

Target Application Scenarios for 4-(Trifluoromethoxy)butanoic Acid Based on Quantitative Differentiation


Medicinal Chemistry: Optimizing Pharmacokinetic Profiles of Lead Compounds

Procure 4-(Trifluoromethoxy)butanoic acid when the research goal is to systematically increase the lipophilicity of a drug candidate without significantly altering its molecular weight or introducing basic nitrogen atoms. The 0.7–1.4 logD unit increase compared to methoxy analogs [1] provides a predictable lever to enhance membrane permeability and oral absorption. This is particularly valuable in CNS drug discovery where crossing the blood-brain barrier is paramount. However, researchers must be aware of the documented decrease in microsomal stability [2] and plan subsequent rounds of optimization to mitigate potential metabolic liabilities.

Chemical Biology: Development of Metabolic Probes and PET Tracers

The distinct metabolic fate of the -OCF3 group, characterized by decreased microsomal stability compared to -OCH3 and -CF3 analogs [2], makes this compound a strategic choice for designing metabolic probes. It can be used to intentionally introduce a site of metabolic cleavage in a larger molecule, allowing researchers to study specific enzymatic pathways or to create tracers with a defined biological half-life. The high lipophilicity further aids in cellular uptake and distribution for imaging applications.

Organic Synthesis: A Robust Fluorinated Building Block for Multi-Step Synthesis

Source 4-(Trifluoromethoxy)butanoic acid for complex synthetic routes that require a functional group tolerant of harsh reaction conditions. The established hydrolytic stability of the -OCF3 moiety [3] ensures it will survive transformations performed on the carboxylic acid (e.g., conversion to an amide or ester) without degradation. This allows for late-stage functionalization strategies where the valuable -OCF3 group is introduced early in the sequence and carried through multiple steps, reducing the number of synthetic pathways and increasing overall yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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